3,4-Dihydronaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H10O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an aldehyde group is attached to the first carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1-naphthaldehyde using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the use of magnesium carbonate in 1,4-dioxane and water, followed by heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3,4-Dihydronaphthalene-1-carboxylic acid.
Reduction: 3,4-Dihydronaphthalene-1-methanol.
Substitution: Depending on the electrophile used, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
3,4-Dihydronaphthalene-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure with a chlorine atom attached to the naphthalene ring.
3,4-Dihydronaphthalen-1(2H)-one: Similar structure with a ketone group instead of an aldehyde.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-dihydronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-8H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDDHSZWBNKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.